molecular formula C13H15NS3 B3050713 2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole CAS No. 28084-58-4

2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole

Cat. No.: B3050713
CAS No.: 28084-58-4
M. Wt: 281.5 g/mol
InChI Key: BUHXQMMNPJACLC-UHFFFAOYSA-N
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Description

2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole typically involves the reaction of 2-mercaptobenzothiazole with cyclohexyl halides under specific conditions. One common method is a one-pot sequential synthesis, where 2-mercaptobenzothiazole reacts with cyclohexyl halides in the presence of a base, followed by oxidation to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity. Additionally, its structure allows it to interact with cellular components, leading to potential anticancer effects .

Comparison with Similar Compounds

2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole can be compared with other benzothiazole derivatives such as:

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.

    2-Benzylsulfonylbenzothiazole: Exhibits antifungal properties and is used in agrochemicals.

    2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals

The uniqueness of this compound lies in its specific disulfide linkage, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-(cyclohexyldisulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS3/c1-2-6-10(7-3-1)16-17-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHXQMMNPJACLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571676
Record name 2-(Cyclohexyldisulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28084-58-4
Record name 2-(Cyclohexyldisulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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